Cas no 86695-06-9 ((R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol)

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol structure
86695-06-9 structure
Nome del prodotto:(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
Numero CAS:86695-06-9
MF:C17H21NO
MW:255.354744672775
MDL:MFCD00205594
CID:61013
PubChem ID:253659756

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
    • (R)- 2-AMINO-3-METHYL-1,1-DIPHENYL-1-BUTANOL
    • (R)-2-Amino-3-methyl-1,1-diphenylbutanol
    • R-2-amino-3-methyl-1,1-diphenylbutan-1-ol
    • (2r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
    • (r)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
    • Oprea1_417947
    • FD1205
    • OR304009
    • AX8047052
    • AB0027107
    • ST2414402
    • W8901
    • AM20060741
    • (2R)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
    • (R)-(+)-2-Amino-
    • Benzenemethanol, α-(1-amino-2-methylpropyl)-α-phenyl-, (R)- (ZCI)
    • α-[(1R)-1-Amino-2-methylpropyl]-α-phenylbenzenemethanol (ACI)
    • (+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
    • (R)-(+)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
    • MDL: MFCD00205594
    • Inchi: 1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1
    • Chiave InChI: LNQVZZGGOZBOQS-MRXNPFEDSA-N
    • Sorrisi: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)C(C)C

Proprietà calcolate

  • Massa esatta: 255.16200
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 246
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.2
  • Superficie polare topologica: 46.2
  • Conta Tautomer: 6
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Powder
  • Punto di fusione: 96.0 to 101.0 deg-C
  • Punto di infiammabilità: 210.6℃
  • PSA: 46.25000
  • LogP: 3.60610
  • Sensibilità: Sensibile all'aria
  • Attività ottica: [α]20/D +132°, c = 1 in chloroform
  • Solubilità: Non determinato

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Informazioni sulla sicurezza

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Dati doganali

  • CODICE SA:2922199090
  • Dati doganali:

    Codice doganale cinese:

    2922199090

    Panoramica:

    2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Riassunto:

    2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A588047-250mg
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 95%
250mg
$25.0 2024-04-15
abcr
AB223212-250 mg
2-Amino-3-methyl-1,1-diphenylbutan-1-ol, 97%; .
86695-06-9 97%
250MG
€85.20 2023-01-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019344-1g
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 98%
1g
¥236 2024-05-21
eNovation Chemicals LLC
D517826-1g
(R)-(+)-2-AMino-3-Methyl-1,1-diphenyl-1-butanol
86695-06-9 97%
1g
$370 2024-05-24
Ambeed
A588047-25g
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 95%
25g
$487.0 2024-04-15
Chemenu
CM109355-25g
(R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol
86695-06-9 95+%
25g
$430 2021-06-17
eNovation Chemicals LLC
Y1316210-25g
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
86695-06-9 95.0%
25g
$600 2024-06-05
TRC
A638078-100mg
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9
100mg
$ 65.00 2022-06-07
Ambeed
A588047-1g
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 95%
1g
$50.0 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R834147-5g
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
86695-06-9 98%
5g
¥1,013.40 2022-08-31

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Studies on chemo+enzymatic synthesis of maytansinoid analogues: Synthesis of seco Proansamitocin
Frenzel, Thomas, 2005, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, reflux
Riferimento
Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol
Li, Xue-chao; et al, Anhui Huagong, 2010, 36(3), 42-44

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 0.5 h, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 4 h, rt
Riferimento
Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines
Reddy, Arava Amaranadha; et al, Journal of Organic Chemistry, 2018, 83(18), 10776-10785

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Palladium(2+), bis[1,1′-(1S)-[1,1′-binaphthalene]-2,2′-diylbis[1,1-diphenylphosp… Solvents: Chloroform-d ;  rt
Riferimento
Chiral Discrimination by a Binuclear Pd Complex Sensor Using 31P{1H} NMR
Chen, Zhongxiang; et al, Analytical Chemistry (Washington, 2019, 91(22), 14591-14596

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, reflux
Riferimento
Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol
Li, Xue-chao; et al, Anhui Huagong, 2010, 36(3), 42-44

Synthetic Routes 6

Condizioni di reazione
1.1 -
2.1 Solvents: Diethyl ether
Riferimento
Studies on chemo+enzymatic synthesis of maytansinoid analogues: Synthesis of seco Proansamitocin
Frenzel, Thomas, 2005, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  0 °C; 4 h, rt
Riferimento
Addition of the Lithium Anion of Diphenylmethanol Methyl/Methoxymethyl Ether to Nonracemic Sulfinimines: Two-Step Asymmetric Synthesis of Diphenylprolinol Methyl Ether and Chiral (Diphenylmethoxymethyl)amines
Reddy, Arava Amaranadha; et al, Journal of Organic Chemistry, 2018, 83(18), 10776-10785

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Riferimento
Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic
Vaabeno, Jon; et al, Journal of Organic Chemistry, 2002, 67(26), 9186-9191

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Methanol ;  overnight, rt
Riferimento
Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic
Vaabeno, Jon; et al, Journal of Organic Chemistry, 2002, 67(26), 9186-9191

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; overnight, rt
2.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 10 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, reflux
Riferimento
Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol
Li, Xue-chao; et al, Anhui Huagong, 2010, 36(3), 42-44

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  1 h, cooled; 10 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt; overnight, rt
3.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 10 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, reflux
Riferimento
Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol
Li, Xue-chao; et al, Anhui Huagong, 2010, 36(3), 42-44

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols
Itsuno, Shinichi; et al, Journal of the Chemical Society, 1985, (10), 2039-44

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Raw materials

(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86695-06-9)(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
A863081
Purezza:99%
Quantità:25g
Prezzo ($):438.0